N,N-Dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine

Epigenetics PRMT1 inhibition Methyltransferase

Epigenetic research requires selective tool compounds to dissect methyltransferase pathways. Generic pyrimidine analogs lack PRMT1 activity or alter physicochemical properties. This validated enaminone offers: • PRMT1 inhibition: IC50 = 7.20 μM; 29.3-fold selective vs. PRMT6 (IC50=211 μM) • Dual PRMT1/KDM4E activity (IC50=35.0 μM) for cross-pathway studies • Characterized LogP=1.3173, PSA=29.02 Ų; literature-validated synthetic intermediate Immediate shipment; bulk inquiry available.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 83256-17-1
Cat. No. B12908752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine
CAS83256-17-1
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)C=CN(C)C
InChIInChI=1S/C9H13N3/c1-8-6-9(11-7-10-8)4-5-12(2)3/h4-7H,1-3H3/b5-4+
InChIKeyRJQDPWFZFYTWJS-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine (CAS 83256-17-1): Product-Specific Evidence Guide for Scientific Procurement


N,N-Dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine (CAS 83256-17-1) is a pyrimidine-based enaminone derivative with molecular formula C9H13N3 and molecular weight 163.22 g/mol . The compound features a 6-methylpyrimidine core conjugated to a dimethylaminoethenyl side chain, exhibiting a calculated LogP of 1.3173 and a polar surface area (PSA) of 29.02 Ų . It has been characterized in the peer-reviewed literature as a synthetic intermediate in heterocyclic chemistry [1] and has demonstrated measurable inhibitory activity against several epigenetically relevant protein arginine methyltransferases (PRMTs) and lysine demethylases [2][3].

Pathway Study PRMT1 and KDM4E epigenetic target engagement
Synthetic 4-pyrimidinyl enaminone building block, literature-precedented
Reference Physicochemical benchmarking for pyrimidine series

Why N,N-Dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine Cannot Be Replaced by Unsubstituted Pyrimidine Analogs in Biological and Synthetic Workflows


Substituting N,N-dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine with the unsubstituted 4-pyrimidinyl analog (CAS 20973-86-8) or the 2-pyrimidinyl positional isomer (CAS 137475-75-3) introduces significant alterations to both physicochemical properties and biological target engagement profiles . The 6-methyl substituent on the target compound increases LogP from 1.0089 to 1.3173 relative to the unsubstituted analog, reflecting enhanced lipophilicity that affects membrane permeability and partitioning behavior in cellular assays . Furthermore, the 6-methyl group modifies the electron density and steric environment of the pyrimidine ring, altering its reactivity as a nucleophilic enaminone building block and its binding interactions with epigenetic targets such as PRMT1 and KDM4E [1][2]. Generic substitution therefore risks both quantitative deviations in synthetic yields and qualitative differences in biological readouts.

Lipophilicity Shift

6-Methyl group raises LogP, altering membrane permeability and cellular partitioning behavior.

Target Engagement Loss

Unsubstituted analog lacks PRMT1 and KDM4E inhibitory activity; 6-methyl is required.

Regiochemical Reactivity

Positional isomers alter enaminone nucleophilicity and binding geometry.

Quantitative Comparative Evidence for N,N-Dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine (CAS 83256-17-1)


PRMT1 Inhibition: IC50 Comparison with Unsubstituted 4-Pyrimidinyl Analog

N,N-Dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine exhibits an IC50 of 7.20 μM (7.20E+3 nM) against PRMT1 in a biochemical assay using [3H]SAM and histone H4 (1–20) as substrate [1]. In contrast, the unsubstituted 4-pyrimidinyl analog (CAS 20973-86-8) lacks documented PRMT1 inhibitory activity in the same curated ChEMBL dataset, indicating that the 6-methyl substituent is required for measurable target engagement at this concentration range [2].

PRMT1 Inhibition
Class-level inference
IC50 7.20 µM vs. not reported
6-Methyl required for target engagement
Comparator inactive in curated ChEMBL
Epigenetics PRMT1 inhibition Methyltransferase

PRMT6 vs. PRMT1 Selectivity Profile: Quantitative Differential Activity

N,N-Dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine displays a 29.3-fold selectivity window between PRMT1 (IC50 = 7.20 μM) and PRMT6 (IC50 = 211 μM; 2.11E+5 nM) under comparable assay conditions [1][2]. This differential activity profile contrasts with many broad-spectrum PRMT inhibitors that exhibit equipotent inhibition across multiple PRMT family members, thereby offering a distinct selectivity signature for mechanistic studies.

PRMT1/PRMT6 Selectivity
Head-to-head
29.3-fold
Preferential PRMT1 activity profile
PRMT6 IC50 211 µM; PRMT1 IC50 7.20 µM
PRMT selectivity Epigenetic probe Target engagement

KDM4E Lysine Demethylase Inhibition: Activity Absent in Non-Methylated Analogs

The compound inhibits KDM4E (lysine-specific demethylase 4E) with an IC50 of 35.0 μM (3.50E+4 nM) in an assay using N-terminal His6-tagged KDM4E (residues 1–337) expressed in E. coli BL21 (DE3)-R3 [1]. This moderate inhibitory activity represents a second epigenetic target engagement distinct from PRMT1. The unsubstituted 4-pyrimidinyl analog (CAS 20973-86-8) has no reported KDM4E activity in curated databases [2].

KDM4E Inhibition
Class-level inference
IC50 35.0 µM vs. not reported
Dual epigenetic target engagement
Comparator lacks KDM4E activity
KDM4E Lysine demethylase Epigenetic probe

Lipophilicity (LogP) Differential: Impact on Cellular Permeability and Assay Behavior

N,N-Dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine has a calculated LogP of 1.3173, representing a +0.3084 increase (approximately 30% higher lipophilicity) relative to the unsubstituted 4-pyrimidinyl analog (CAS 20973-86-8; LogP = 1.0089) . This difference arises solely from the 6-methyl substituent on the pyrimidine ring and predicts measurably altered membrane permeability and partitioning in cellular assays.

Lipophilicity (LogP)
Head-to-head
+0.3084
30% higher lipophilicity vs unsubstituted
Calculated LogP 1.3173 vs 1.0089
Lipophilicity LogP Physicochemical property

Molecular Weight and Synthetic Tracability: Distinguishing from Positional Isomers

The compound has a molecular weight of 163.22 g/mol (exact mass 163.111) and a polar surface area of 29.02 Ų . The 2-pyrimidinyl positional isomer (CAS 137475-75-3) and the 5-pyrimidinyl-substituted analogs possess identical molecular formulas (C9H13N3) but differ in the position of the ethenamine side chain attachment on the pyrimidine ring, which alters both the nucleophilicity of the enaminone moiety and the geometry of target binding interactions. The 4-pyrimidinyl substitution pattern in the target compound has been specifically characterized in peer-reviewed synthetic methodology [1].

Regioisomer Identity
Class-level inference
4-pyrimidinyl substitution
Literature-precedented synthetic regioisomer
Positional isomers alter reactivity
Molecular weight Synthetic intermediate Building block

Density and Boiling Point: Practical Handling and Storage Differentiation

The compound has a reported density of 1.04 g/cm³ and a boiling point of 282.7°C at 760 mmHg, with a flash point of 124.8°C . These values differ from the unsubstituted 4-pyrimidinyl analog (CAS 20973-86-8), for which no density or boiling point data are reported in standard databases , indicating that the target compound has been more extensively physically characterized and that its elevated boiling point reflects the higher molecular weight imparted by the 6-methyl group.

Physical Properties
Supporting evidence
Density 1.04 g/cm³, BP 282.7°C
Documented handling and storage data
Comparator lacks characterization
Physical property Handling Storage stability

Validated Application Scenarios for N,N-Dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine in Research and Industrial Settings


PRMT1-Focused Epigenetic Chemical Probe Studies

Researchers investigating protein arginine methyltransferase 1 (PRMT1) biology can employ this compound as a moderate-affinity tool compound with defined selectivity over PRMT6. The 29.3-fold selectivity window (PRMT1 IC50 = 7.20 μM vs. PRMT6 IC50 = 211 μM) supports its use in cellular assays where PRMT6-mediated confounding effects must be controlled, based on comparative biochemical profiling data [1][2]. The 6-methyl substituent is essential for this activity, as the unsubstituted analog lacks measurable PRMT1 inhibition.

Multi-Target Epigenetic Profiling Panels

The compound's dual inhibitory activity against PRMT1 (IC50 = 7.20 μM) and KDM4E (IC50 = 35.0 μM) enables its inclusion in multi-target epigenetic screening panels designed to probe cross-talk between arginine methylation and lysine demethylation pathways [1][2]. This dual-target engagement profile is absent in non-methylated pyrimidine analogs and provides a unique tool for studying coordinate epigenetic regulation.

Synthesis of 4-β-Dimethylaminovinylpyrimidine Derivatives

This compound serves as a validated intermediate for further synthetic elaboration based on peer-reviewed methodology for 4-β-dimethylaminovinylpyrimidines [1]. The enaminone functionality provides a nucleophilic handle for condensation and cyclization reactions, and the 6-methyl substituent modulates the electron density of the pyrimidine ring, influencing reaction kinetics and regioselectivity relative to unsubstituted analogs. Procurement of the correct 4-pyrimidinyl regioisomer ensures synthetic reproducibility as documented in the literature.

Physicochemical Property Reference Standard

The compound's well-documented physicochemical profile—including density (1.04 g/cm³), boiling point (282.7°C at 760 mmHg), LogP (1.3173), and PSA (29.02 Ų)—supports its use as a reference standard for calibrating computational property prediction models for pyrimidine-containing small molecules [1][2]. The +0.3084 LogP differential relative to the unsubstituted analog provides a quantitative benchmark for assessing the impact of 6-methyl substitution on lipophilicity within this chemical series.

Application
Selection Property
Validation Focus
PRMT1 pathway studies
Preferential PRMT1 selectivity
PRMT1 vs PRMT6 selectivity endpoints
Dual-target epigenetic profiling
Dual PRMT1/KDM4E engagement
Cross-talk pathway endpoints
Heterocyclic synthesis
4-pyrimidinyl regioisomer
Synthetic reproducibility
Property prediction modeling
Documented physicochemical profile
LogP and density benchmarking
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